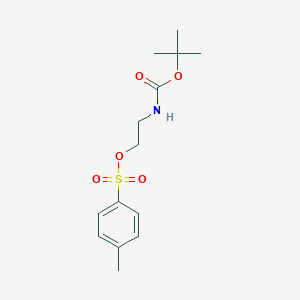![molecular formula C14H22O7 B114972 ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate CAS No. 143114-02-7](/img/structure/B114972.png)
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate is a synthetic polymer composed of polyvinyl alcohol and triethylene glycol diacrylate. This copolymer is known for its unique properties, such as high water absorption, flexibility, and biocompatibility. It is widely used in various fields, including biomedical applications, drug delivery systems, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate can be synthesized through free radical polymerization. The process involves the reaction of polyvinyl alcohol with triethylene glycol diacrylate in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in an aqueous solution at elevated temperatures (around 60-80°C) to facilitate the formation of the copolymer .
Industrial Production Methods
In industrial settings, the copolymer is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure consistent product quality. The polymerization process may involve continuous or batch processing, depending on the desired production scale. The resulting copolymer is then purified and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The copolymer can undergo substitution reactions with nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Amines or thiols in the presence of a catalyst, such as a transition metal complex.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted polyvinyl alcohol derivatives.
Applications De Recherche Scientifique
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biosensors and bioadhesives.
Medicine: Utilized in drug delivery systems, wound dressings, and tissue engineering scaffolds.
Industry: Applied in coatings, adhesives, and water treatment processes.
Mécanisme D'action
The mechanism of action of polyvinyl alcohol-triethylene glycol diacrylate copolymer involves the formation of a three-dimensional network through crosslinking. This network structure imparts unique properties, such as high water absorption and mechanical strength. The copolymer interacts with various molecular targets, including proteins and cells, through hydrogen bonding and electrostatic interactions. These interactions facilitate its use in biomedical applications, such as drug delivery and tissue engineering.
Comparaison Avec Des Composés Similaires
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate can be compared with other similar compounds, such as:
Polyvinyl alcohol-polyethylene glycol diacrylate copolymer: Similar in structure but uses polyethylene glycol instead of triethylene glycol.
Polyvinyl alcohol-polypropylene glycol diacrylate copolymer: Uses polypropylene glycol, resulting in different mechanical properties.
Polyvinyl alcohol-ethylene glycol dimethacrylate copolymer: Uses ethylene glycol dimethacrylate, which provides different crosslinking density and properties.
These comparisons highlight the uniqueness of polyvinyl alcohol-triethylene glycol diacrylate copolymer in terms of its specific properties and applications.
Propriétés
Numéro CAS |
143114-02-7 |
|---|---|
Formule moléculaire |
C14H22O7 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C12H18O6.C2H4O/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2;1-2-3/h3-4H,1-2,5-10H2;2-3H,1H2 |
Clé InChI |
AURMZYPHQITQON-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCOCCOCCOC(=O)C=C.C=CO |
SMILES canonique |
C=CC(=O)OCCOCCOCCOC(=O)C=C.C=CO |
Synonymes |
polyvinyl alcohol-triethylene glycol diacrylate copolymer PVA-TEGDA copolyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


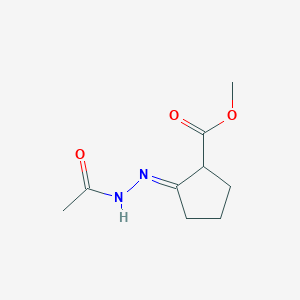
![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)
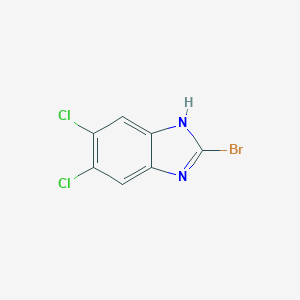
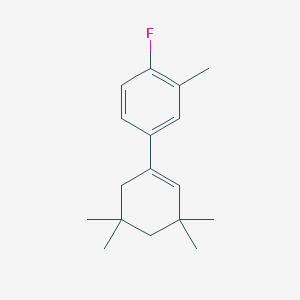
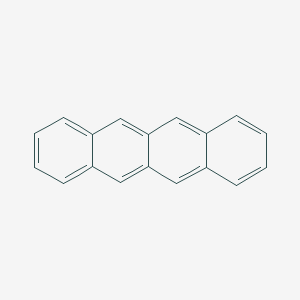
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)
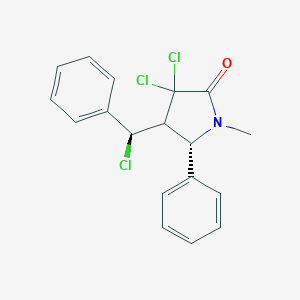
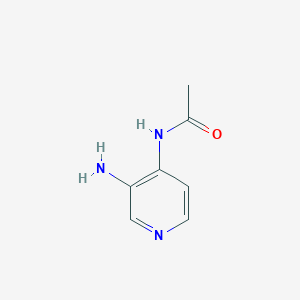
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
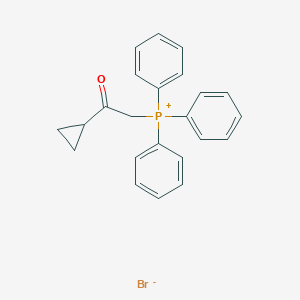
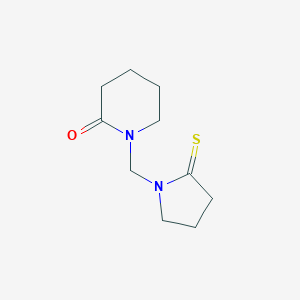
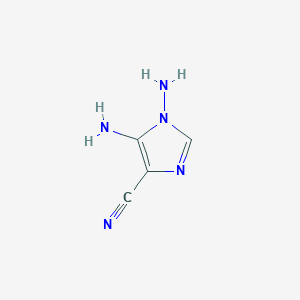
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
